O-Methylatovaquon
Übersicht
Beschreibung
Synthesis Analysis
A novel prodrug of Atovaquone has been synthesized to enhance its therapeutic efficacy . This prodrug overcomes the challenges associated with the poor solubility of Atovaquone, thus contributing to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .Molecular Structure Analysis
The molecular structure of O-Methyl Atovaquone is complex, with a molecular weight of 380.9 g/mol . The IUPAC name is 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
Atovaquone is known to inhibit oxidative phosphorylation . It has been studied for its potential anti-cancer properties by measuring cell proliferation in 2D culture . The clinical formulation of Atovaquone, Mepron, was given to mice with ovarian cancers to monitor its effects on tumor and ascites .Physical and Chemical Properties Analysis
O-Methyl Atovaquone has a molecular weight of 380.9 g/mol . It has a computed XLogP3-AA value of 6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Antimalaria-Medikament
Atovaquon ist ein bekanntes Antimalaria-Medikament {svg_1}. Es hat jedoch eine schlechte Wasserlöslichkeit und eine geringe Bioverfügbarkeit, was seine Wirksamkeit einschränkt {svg_2}. Um diese Herausforderungen zu überwinden, wurde ein neuartiges Prodrug von Atovaquon synthetisiert {svg_3}. Dieses Prodrug erhöht die therapeutische Wirksamkeit von Atovaquon, indem es seine Löslichkeit und damit seine Bioverfügbarkeit erhöht {svg_4}.
Verbesserung der Arzneimittellöslichkeit
Die Prodrug-Methodik kann effektiv eingesetzt werden, um Probleme im Zusammenhang mit Löslichkeit, Permeabilität, Stabilität, präsystemischem Metabolismus, Zielbegrenzungen usw. zu lösen {svg_5}. Durch die Umwandlung des Muttersubstanz-Medikaments in ein Prodrug mit besserer Löslichkeit kann die therapeutische Verabreichungsstrategie die ADME (Absorption, Distribution, Metabolismus und Exkretion) von Medikamenten mit geringer Löslichkeit verbessern {svg_6}.
Großtechnische Produktion
Die Synthese des Atovaquon-Prodrugs wurde für die großtechnische Produktion optimiert {svg_7}. Dies ist eine bedeutende Initiative zur Kommerzialisierung des Prodrugs {svg_8}.
Behandlung der Akuten Myeloischen Leukämie (AML)
Atovaquon wurde als Therapeutikum gegen Akute Myeloische Leukämie (AML) umgewidmet {svg_9}. Es hat sich gezeigt, dass es antileukämische Wirkungen hat {svg_10}. In einer klinischen Studie wurde Atovaquon während einer intensiven Chemotherapie gut vertragen, ohne dass nachweisliche Nebenwirkungen auftraten {svg_11}.
Pneumonieprophylaxe
Atovaquon ist ein Antiinfektivum, das zur Vorbeugung und Behandlung einer Form der Pneumonie eingesetzt werden kann, gegen die alle Kinder mit akuter myeloischer Leukämie eine Prophylaxe benötigen {svg_12}.
STAT3-Inhibitor
Atovaquon wurde als neuartiger, klinisch verfügbarer Inhibitor von STAT3 bei Standardkonzentrationen im menschlichen Plasma entdeckt {svg_13}. Es zeigt eine Antikrebswirksamkeit in vitro, in vivo und in einer retrospektiven Studie über die Ergebnisse von AML-Patienten nach Atovaquon-Behandlung {svg_14}.
Wirkmechanismus
Target of Action
O-Methyl Atovaquone primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . This complex plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the energy currency of the cell .
Mode of Action
O-Methyl Atovaquone acts by inhibiting the electron transport in mitochondria, which results in the inhibition of key metabolic enzymes responsible for the synthesis of nucleic acids and ATP . This inhibition is selective and affects only those parasites that are responsive to Atovaquone .
Biochemical Pathways
The inhibition of electron transport by O-Methyl Atovaquone leads to a blockade of several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone . The ultimate metabolic effects of such blockade may include the inhibition of nucleic acid and ATP synthesis .
Pharmacokinetics
The pharmacokinetics of O-Methyl Atovaquone involve its absorption, distribution, metabolism, and excretion (ADME). The absorption of Atovaquone varies among individuals . It is excreted mainly through feces (>94% as unchanged drug), and less than 1% is excreted through urine . The elimination half-life ranges from 67 ± 33.4 hours to 77.6 ± 23.1 hours .
Result of Action
The result of O-Methyl Atovaquone’s action is the inhibition of nucleic acid and ATP synthesis in Atovaquone-responsive parasites . This leads to the demise of the parasites at Atovaquone concentrations which otherwise would have been suboptimal .
Action Environment
The action, efficacy, and stability of O-Methyl Atovaquone can be influenced by various environmental factors. For instance, the absorption of Atovaquone can be affected by the presence of food, which can enhance its absorption approximately 2-fold . Furthermore, the bioavailability of Atovaquone can be influenced by the patient’s immune status, as it is often used in immunocompromised patients .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
O-Methyl Atovaquone, like Atovaquone, is a hydroxynaphthoquinone, or an analog of ubiquinone . It is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .
Cellular Effects
O-Methyl Atovaquone has been found to have significant effects on various types of cells. For instance, Atovaquone has been shown to induce apoptosis and inhibit the growth of all the breast cancer cell lines tested . It is likely that O-Methyl Atovaquone may have similar effects on cells, given its structural similarity to Atovaquone.
Molecular Mechanism
The molecular mechanism of action of O-Methyl Atovaquone is likely to be similar to that of Atovaquone. Atovaquone is a highly lipophilic drug that closely resembles the structure of ubiquinone . Its inhibitory effect being comparable to ubiquinone, Atovaquone can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .
Temporal Effects in Laboratory Settings
For instance, Atovaquone has been shown to induce time- and dose-dependent apoptosis of AML cells lines and primary samples .
Dosage Effects in Animal Models
Studies on Atovaquone have shown that increasing the concentration of Atovaquone increased the likelihood of high-level resistance emergence .
Metabolic Pathways
O-Methyl Atovaquone, like Atovaquone, is likely to be involved in several metabolic pathways. Atovaquone is known to interact with several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .
Transport and Distribution
Atovaquone is known to be highly lipophilic and closely resembles the structure of ubiquinone . It is likely that O-Methyl Atovaquone, due to its structural similarity to Atovaquone, may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of O-Methyl Atovaquone is not specifically known. Given its structural similarity to Atovaquone, it is likely that O-Methyl Atovaquone may also localize to the mitochondria, where it can affect mitochondrial electron transport .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIOFDLSVYSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129700-41-0 | |
Record name | O-Methyl atovaquone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL ATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.